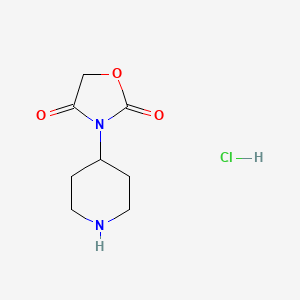

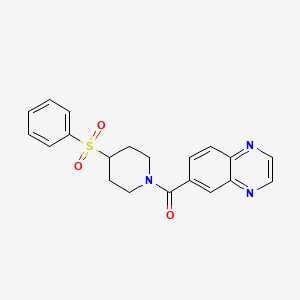

![molecular formula C19H20N4O3S2 B2445362 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1009410-58-5](/img/structure/B2445362.png)

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

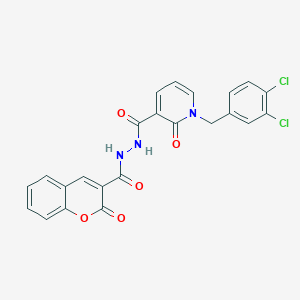

The compound “4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a chemical compound with the molecular formula C12H18N2O2S . It has a molecular weight of 254.35 .

Molecular Structure Analysis

The molecular structure of this compound includes a 2-methylpiperidin-1-yl group attached to a sulfonyl group, which is further attached to a benzamide group . The benzamide group is also attached to a thieno[2,3-d]pyrimidin-4-yl group .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 420.7±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.5±3.0 kJ/mol and a flash point of 208.2±29.3 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Compounds structurally related to 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide have been synthesized and evaluated for their antibacterial activity. For instance, novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives demonstrated significant activity towards Escherichia coli, Pseudomonas, Staphylococcus aureus, and Bacillus. These findings highlight the potential of such compounds in addressing bacterial infections (Giri et al., 2017).

Anticancer Properties

Research has also explored the anticancer properties of related compounds. A study focusing on the synthesis of pro-apoptotic indapamide derivatives as anticancer agents identified compounds demonstrating significant proapoptotic activity on melanoma cell lines. This suggests potential applications in the development of anticancer therapies (Yılmaz et al., 2015).

Complexation with Metal Ions

Another area of research involves the complexation of sulfonylated compounds with metal ions, such as Nickel (II) and Iron (II). Such studies are foundational for the development of new materials with potential pharmaceutical and catalytic applications. For example, tosylated 4-aminopyridine was synthesized and complexed with Ni(II) and Fe(II) ions, indicating the role these complexes could play in enhancing biological and catalytic potentials (Orie et al., 2021).

Antimicrobial and Anti-inflammatory Agents

Furthermore, thienopyrimidine derivatives have been synthesized and evaluated as antimicrobial and anti-inflammatory agents, exhibiting remarkable activity against fungi, bacteria, and inflammation. This underlines the versatility of thieno[2,3-d]pyrimidine compounds in medicinal chemistry and their potential as broad-spectrum therapeutic agents (Tolba et al., 2018).

Herbicidal Activity

Additionally, research on sulfonanilides with a pyrimidinyl-containing group at the 2′-position has uncovered their potential as herbicides, offering a broad spectrum of weed control, including Echinochloa oryzicola, without injury to rice plants. This highlights the agricultural applications of such compounds (Yoshimura et al., 2011).

Zukünftige Richtungen

The future directions for this compound could involve further development and evaluation of its potential uses. For instance, similar compounds have been designed, synthesized, and evaluated for their anti-tubercular activity . This suggests that “4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” could also be evaluated for similar or other potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-(2-methylpiperidin-1-yl)sulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c1-13-4-2-3-10-23(13)28(25,26)15-7-5-14(6-8-15)18(24)22-17-16-9-11-27-19(16)21-12-20-17/h5-9,11-13H,2-4,10H2,1H3,(H,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRAGZNNWFOQCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2445280.png)

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2445284.png)

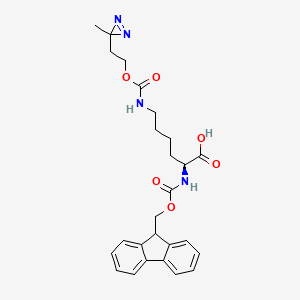

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2445287.png)

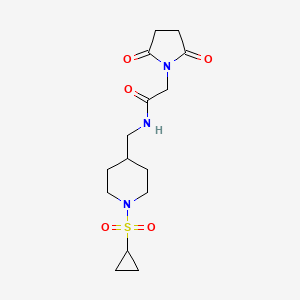

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2445294.png)

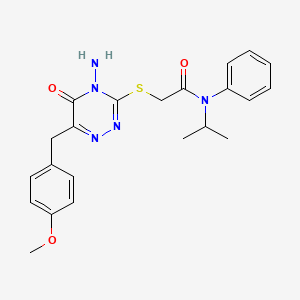

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2445302.png)